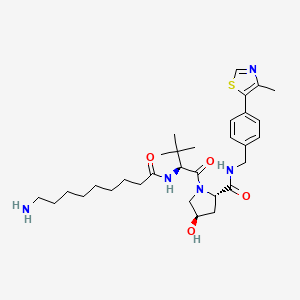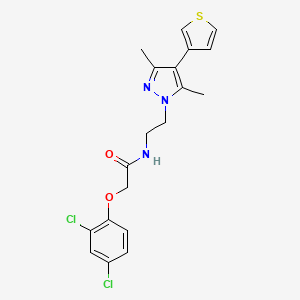
2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide is not fully understood. However, it has been suggested that the compound exerts its biological activity by interacting with specific molecular targets in the body, such as enzymes and receptors.
Biochemical and Physiological Effects:
2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as to exhibit cytotoxic activity against cancer cells. Additionally, it has been shown to possess anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, its fluorescent properties make it useful for imaging studies. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of 2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide. One potential direction is the development of new synthetic methods that are more efficient and practical for obtaining the compound in large quantities. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets in the body. Furthermore, the potential applications of the compound in the treatment of various diseases, such as cancer and inflammatory diseases, should be further explored. Finally, the development of new derivatives of 2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide may lead to the discovery of compounds with improved biological activity and pharmacological properties.
合成法
The synthesis of 2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-thiol with ethyl acetoacetate and methyl iodide in the presence of a base. The resulting product is then oxidized to obtain the desired compound.
科学的研究の応用
2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-3-18-9-12(10(2)17-22(18,19)20)14-15-13(16-21-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILAWPFZRLQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=NS1(=O)=O)C)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,6-thiadiazine 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)
![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)
![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)





![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)
![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)
